molecular formula C13H13NO3 B11874346 1-Isobutyryl-1H-indole-3-carboxylic acid

1-Isobutyryl-1H-indole-3-carboxylic acid

Cat. No.: B11874346
M. Wt: 231.25 g/mol
InChI Key: CNTNJQAYZXKCCR-UHFFFAOYSA-N
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Description

1-Isobutyryl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Isobutyryl-1H-indole-3-carboxylic acid typically involves the following steps:

    Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst in methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Isobutyryl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Isobutyryl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyryl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-Isobutyryl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:

    Similar Compounds: Some similar compounds include indole-3-acetic acid, indole-3-butyric acid, and indole-3-propionic acid.

    Uniqueness: The uniqueness of this compound lies in its isobutyryl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-(2-methylpropanoyl)indole-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)12(15)14-7-10(13(16)17)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17)

InChI Key

CNTNJQAYZXKCCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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